molecular formula C13H26N2O3 B7072144 N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide

N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B7072144
M. Wt: 258.36 g/mol
InChI Key: GAPVHSNQEUVPDW-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butyl group, a methoxyethoxymethyl group, and a carboxamide group

Properties

IUPAC Name

N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)14-12(16)15-6-5-11(9-15)10-18-8-7-17-4/h11H,5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVHSNQEUVPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the tert-butyl group through alkylation reactions. The methoxyethoxymethyl group can be added via etherification reactions, and the carboxamide group is introduced through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • N-tert-butyl-3-(methoxymethyl)pyrrolidine-1-carboxamide
  • N-tert-butyl-3-(ethoxymethyl)pyrrolidine-1-carboxamide
  • N-tert-butyl-3-(2-ethoxyethoxymethyl)pyrrolidine-1-carboxamide

Uniqueness

N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxyethoxymethyl group, in particular, may influence its solubility, reactivity, and interactions with biological targets, distinguishing it from other similar compounds.

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